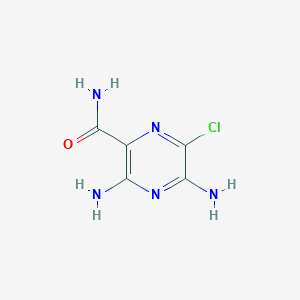

3,5-Diamino-6-chloropyrazine-2-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazine derivatives, including 3,5-diamino-6-chloropyrazine-2-carboxamide, involves nucleophilic substitution reactions and other synthetic strategies designed to introduce specific functional groups into the pyrazine ring. These synthetic approaches allow for the precise modification of the compound, tailoring its physical and chemical properties for potential applications. The synthesis processes are crucial for producing the compound in pure form and for further modifications to explore its chemical reactivity and interactions (Křinková et al., 2002).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using spectroscopic techniques and theoretical calculations. Vibrational spectral analysis, including FT-Raman and FT-IR spectroscopy, along with density functional theory (DFT), provides detailed information on the bond lengths, bond angles, and geometric parameters. These studies reveal the optimized molecular geometry and the distribution of electronic density, which are essential for understanding the chemical reactivity and stability of the molecule (Sakthivel et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound is characterized by its interactions with various reagents and its ability to undergo substitution reactions. The compound's reactivity is influenced by the presence of amino and chloro substituents, which can participate in nucleophilic substitution reactions. These reactions are pivotal for the synthesis of derivatives and for exploring the compound's potential applications in various fields (Křinková et al., 2002).

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and crystalline structure, are crucial for its handling and application in chemical and pharmaceutical research. The compound's physical characteristics determine its suitability for various experimental and industrial processes, influencing its storage, stability, and formulation (Barclay et al., 1998).

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, reactivity towards different chemical reagents, and its behavior in chemical reactions, are foundational for its application in synthesis and drug design. Understanding these properties enables researchers to manipulate the compound for specific purposes, predicting its behavior in complex chemical environments (Sakthivel et al., 2014).

Wissenschaftliche Forschungsanwendungen

Diuretic Effects in Hypertension and Heart Failure : MK-870 has been found effective as a diuretic, particularly in the treatment of hypertension and heart failure. It functions as a potassium-sparing natriuretic agent, potentially useful in conjunction with other diuretic agents (Gombos, Freis, & Moghadam, 1966).

Vibrational Spectral Analysis : The compound's vibrational spectra were analyzed using FT-Raman and FT-IR spectroscopy. This study aids in understanding the compound's structural and electronic properties, which are critical in drug design and chemical synthesis (Sakthivel et al., 2014).

Inhibition of Na+-Ca2+ Exchange in Brain : It has been demonstrated to inhibit Na+-dependent 45Ca2+ uptake in rat brain, suggesting potential neurological applications. This feature may be relevant in conditions involving altered calcium homeostasis (Schellenberg, Anderson, & Swanson, 1983).

Antimycobacterial and Antibacterial Activity : Some derivatives of this compound have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains, indicating potential uses in combating tuberculosis and bacterial infections (Semelková et al., 2017).

Binding to Kidney Cell Membranes : Studies on the binding of benzamil, a derivative of MK-870, to kidney cell membranes have provided insights into the renal effects of these compounds. This research is significant for understanding drug interactions with kidney tissues and for the development of renal therapeutics (Cuthbert & Edwardson, 1981).

DNA Interaction and Fluorescence Studies : The compound's interaction with DNA and its fluorescence properties have been studied, which is essential for developing new diagnostic tools and understanding the molecular basis of diseases (Rajendran et al., 2009).

Use in Glomerular Filtration Rate Measurement : Derivatives of this compound have been evaluated as fluorescent tracer agents for measuring glomerular filtration rate, an essential parameter in renal function assessment (Rajagopalan et al., 2011).

Quantitative Analysis in Pharmaceuticals : The compound has been subject to spectrophotometric methods for estimation in pharmaceutical formulations, aiding in quality control and drug development (Lakshmi, 2015).

Safety and Hazards

Specific safety and hazard information for “3,5-Diamino-6-chloropyrazine-2-carboxamide” is not available in the search results. It is recommended to handle this compound with appropriate safety measures, including avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Wirkmechanismus

Target of Action

The primary target of 3,5-Diamino-6-chloropyrazine-2-carboxamide is the serum and glucocorticoid-induced kinase 1 (SGK1) . SGK1 plays a crucial role in the regulation of sodium reabsorption in the distal segment of the renal tubule .

Mode of Action

The compound interacts with its target, SGK1, and modifies the function of the epithelial sodium channel (ENaC) . This interaction and the resulting changes lead to the regulation of sodium reabsorption .

Biochemical Pathways

The affected pathway is the sodium reabsorption pathway in the renal tubule . The compound’s interaction with SGK1 and ENaC leads to changes in this pathway, affecting the downstream effects related to sodium balance in the body .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the regulation of sodium reabsorption in the renal tubule . By interacting with SGK1 and modifying the function of ENaC, the compound can influence sodium balance within the body .

Eigenschaften

IUPAC Name |

3,5-diamino-6-chloropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN5O/c6-2-4(8)11-3(7)1(10-2)5(9)12/h(H2,9,12)(H4,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTQEWLAYXCJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345418 | |

| Record name | 3,5-diamino-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14236-57-8 | |

| Record name | 3,5-diamino-6-chloropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3,5-diamino-2-pyrazinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

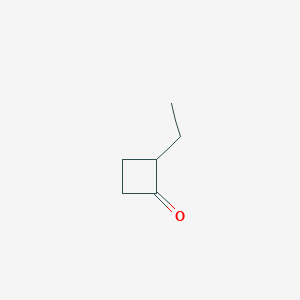

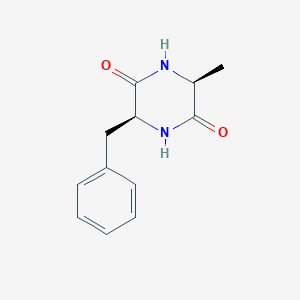

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)